2-Methyl-4,7-diphenyl-8H-pyrido[2,3-d]pyrimidin-5-one
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Overview
Description
Pyrido[2,3-d]pyrimidin-5(8H)-one, 2-methyl-4,7-diphenyl- is a heterocyclic compound that has garnered significant interest in medicinal chemistry due to its diverse biological activities. This compound is part of the pyrido[2,3-d]pyrimidine family, known for their potential as therapeutic agents, particularly in the treatment of cancer, bacterial infections, and neurological disorders .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pyrido[2,3-d]pyrimidin-5(8H)-one, 2-methyl-4,7-diphenyl- typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the condensation of 2-aminopyridine with a suitable diketone, followed by cyclization in the presence of a catalyst. The reaction is often carried out in solvents like dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
Pyrido[2,3-d]pyrimidin-5(8H)-one, 2-methyl-4,7-diphenyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into dihydropyrido derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups at different positions on the ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are frequently used.
Major Products
The major products formed from these reactions include N-oxides, dihydropyrido derivatives, and various substituted pyrido[2,3-d]pyrimidines, which can exhibit enhanced biological activities .
Scientific Research Applications
Pyrido[2,3-d]pyrimidin-5(8H)-one, 2-methyl-4,7-diphenyl- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules and its potential as a biochemical probe.
Medicine: Investigated for its anticancer, antibacterial, and anticonvulsant properties.
Industry: Utilized in the development of new materials and as a catalyst in organic synthesis.
Mechanism of Action
The mechanism of action of Pyrido[2,3-d]pyrimidin-5(8H)-one, 2-methyl-4,7-diphenyl- involves its interaction with specific molecular targets. It inhibits enzymes like tyrosine kinases, which play a crucial role in cell signaling pathways. By binding to the active site of these enzymes, the compound can block the phosphorylation of key proteins, thereby disrupting cellular processes such as proliferation and survival .
Comparison with Similar Compounds
Similar Compounds
Pyrido[2,3-d]pyrimidine: Known for its broad spectrum of biological activities, including anticancer and antibacterial properties.
Quinazoline: Another heterocyclic compound with significant medicinal applications, particularly as kinase inhibitors.
Pyrimidine: A simpler structure that serves as a precursor for more complex derivatives with diverse biological activities.
Uniqueness
Pyrido[2,3-d]pyrimidin-5(8H)-one, 2-methyl-4,7-diphenyl- stands out due to its specific substitution pattern, which enhances its binding affinity and selectivity for certain molecular targets. This makes it a valuable scaffold for the development of new therapeutic agents with improved efficacy and safety profiles .
Properties
CAS No. |
161466-04-2 |
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Molecular Formula |
C20H15N3O |
Molecular Weight |
313.4 g/mol |
IUPAC Name |
2-methyl-4,7-diphenyl-8H-pyrido[2,3-d]pyrimidin-5-one |
InChI |
InChI=1S/C20H15N3O/c1-13-21-19(15-10-6-3-7-11-15)18-17(24)12-16(23-20(18)22-13)14-8-4-2-5-9-14/h2-12H,1H3,(H,21,22,23,24) |
InChI Key |
YETDHUHVMRTNLK-UHFFFAOYSA-N |
SMILES |
CC1=NC(=C2C(=O)C=C(NC2=N1)C3=CC=CC=C3)C4=CC=CC=C4 |
Canonical SMILES |
CC1=NC(=C2C(=O)C=C(NC2=N1)C3=CC=CC=C3)C4=CC=CC=C4 |
Synonyms |
Pyrido[2,3-d]pyrimidin-5(8H)-one, 2-methyl-4,7-diphenyl- |
Origin of Product |
United States |
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